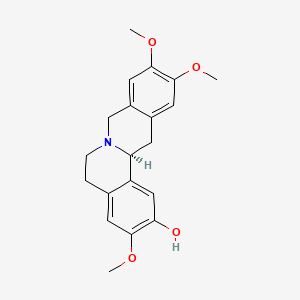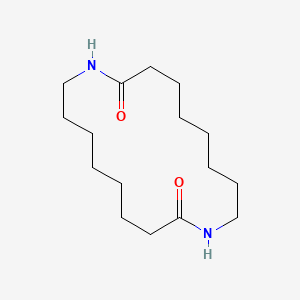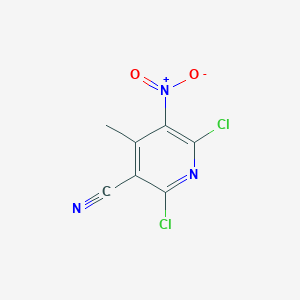![molecular formula C18H17N3 B14609166 N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine CAS No. 60375-32-8](/img/structure/B14609166.png)
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is an organic compound with the molecular formula C18H17N3. It is a derivative of naphthalen-1-amine, where the naphthalene ring is substituted with an ethyl group and a phenyldiazenyl group. This compound is known for its vibrant color and is often used as a dye in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine typically involves the diazotization of aniline derivatives followed by coupling with naphthalen-1-amine. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, aniline can be treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt, which is then coupled with N-ethyl-naphthalen-1-amine under basic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism by which N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine exerts its effects involves its interaction with molecular targets through its azo and aromatic groups. These interactions can lead to changes in the electronic structure of the compound, facilitating its binding to specific proteins or nucleic acids. The pathways involved often include electron transfer processes and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the production of dyes and pigments.
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the ethyl and azo groups, used in various chemical syntheses.
Uniqueness
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific color properties and binding affinities.
Propiedades
Número CAS |
60375-32-8 |
|---|---|
Fórmula molecular |
C18H17N3 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
N-ethyl-4-phenyldiazenylnaphthalen-1-amine |
InChI |
InChI=1S/C18H17N3/c1-2-19-17-12-13-18(16-11-7-6-10-15(16)17)21-20-14-8-4-3-5-9-14/h3-13,19H,2H2,1H3 |
Clave InChI |
JVDSJHFWVHJTHJ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
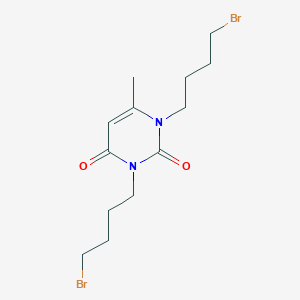
![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)



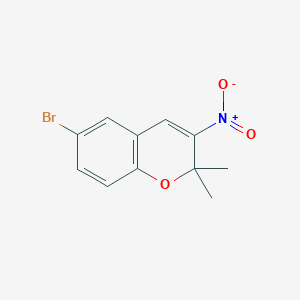
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
